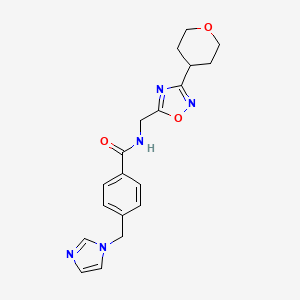
4-((1H-imidazol-1-yl)methyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-imidazol-1-yl)methyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality 4-((1H-imidazol-1-yl)methyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-imidazol-1-yl)methyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Imidazole derivatives, similar to the core structure of the compound , have been used in the synthesis of various heterocyclic compounds. These compounds, including imidazoles, oxadiazoles, and others, demonstrate significant antimicrobial properties. For instance, Elmagd et al. (2017) discussed the use of thiosemicarbazide derivatives as precursors for synthesizing imidazole and other heterocyclic compounds, showcasing their antimicrobial assessment (Elmagd et al., 2017).
Heterocyclic Compound Synthesis
- The chemical structure of the compound has relevance in the synthesis of substituted imidazo[1,5-a]pyrazines. These structures undergo regioselective metalation, leading to various functional derivatives, as described by Board et al. (2009) (Board et al., 2009).
Experimental and Theoretical Studies
- In a study by Yıldırım et al. (2005), experimental and theoretical approaches were used to understand the reactions involving similar heterocyclic compounds. This provides insights into the chemical behavior of these compounds under different conditions (Yıldırım et al., 2005).
Antioxidant Evaluation
- Oxadiazole derivatives, closely related to the compound , have shown significant antioxidant activities. Bondock et al. (2016) synthesized various 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles and evaluated their antioxidant properties, indicating the potential of such compounds in medicinal chemistry (Bondock et al., 2016).
Antitumor Research
- Imidazotetrazinones, structurally similar to the target compound, have been synthesized and evaluated for their antitumor properties. Clark et al. (1995) explored the synthesis of new imidazotetrazinones to probe the mode of action of antitumor drugs (Clark et al., 1995).
Ionic Liquid-Assisted Synthesis
- Basic ionic liquids, like 1-butyl-3-methyl imidazolium hydroxide, have been used as efficient catalysts in synthesizing heterocyclic compounds such as 4H-benzo[b]pyran derivatives. Ranu et al. (2008) described the use of such ionic liquids in promoting green and efficient synthesis processes (Ranu et al., 2008).
Benzimidazole–Oxadiazole Hybrid Molecules
- The design and synthesis of benzimidazole–oxadiazole hybrid molecules, which are related to the compound in focus, have shown promising antimicrobial agents. Shruthi et al. (2016) synthesized novel hybrid molecules with significant antimicrobial and anti-tubercular activities (Shruthi et al., 2016).
Corrosion Inhibition Properties
- Oxadiazole derivatives have been evaluated for their corrosion inhibition properties on mild steel. Ammal et al. (2018) conducted a study focusing on the physicochemical aspects and theoretical studies to understand the effectiveness of such compounds in industrial applications (Ammal et al., 2018).
Synthesis and Antimycobacterial Screening
- N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, which share structural similarities with the target compound, have been synthesized and screened for their antitubercular activities. Nayak et al. (2016) demonstrated significant activity against Mycobacterium tuberculosis (Nayak et al., 2016).
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-19(16-3-1-14(2-4-16)12-24-8-7-20-13-24)21-11-17-22-18(23-27-17)15-5-9-26-10-6-15/h1-4,7-8,13,15H,5-6,9-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGJPTCBFAXANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

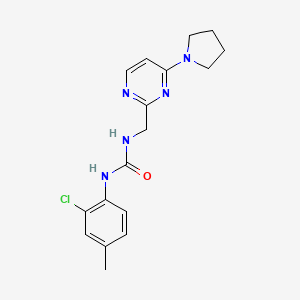
![Ethyl 2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate](/img/structure/B2671403.png)
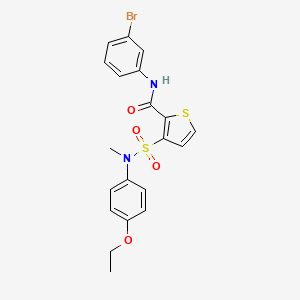

![3-((7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2671406.png)
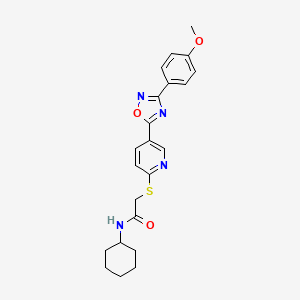
![2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671409.png)

![1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2671411.png)
![3-butyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2671412.png)

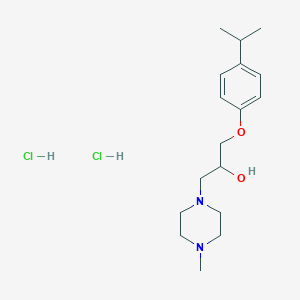
![1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671416.png)
